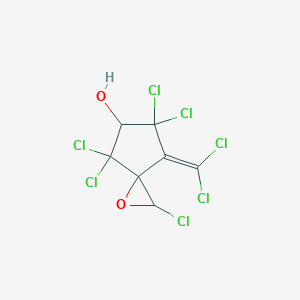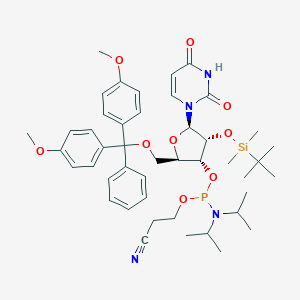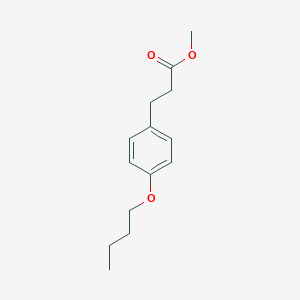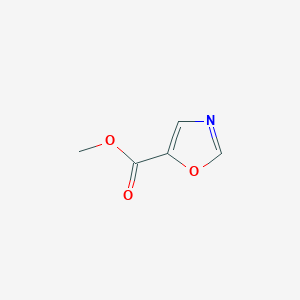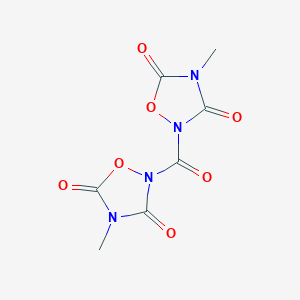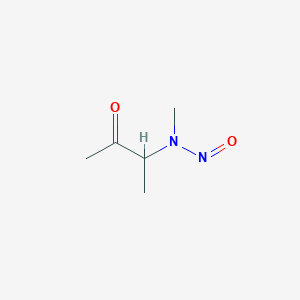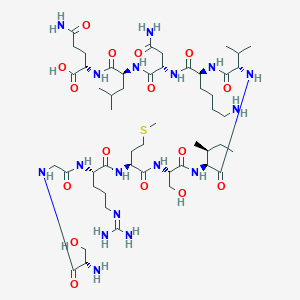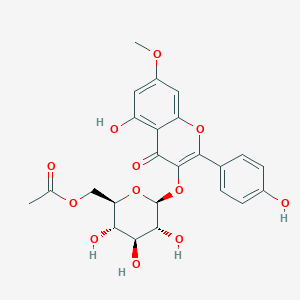
Neocomplanoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neocomplanoside is a natural product isolated from the roots of the plant, Daphne genkwa. It belongs to the class of compounds known as iridoids, which are known for their various biological activities. Neocomplanoside has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Evolution
Neocomplanoside's applications in cancer research are significant. Cancer cells undergo evolutionary processes, displaying mutations and competing for resources within a tumor. Understanding these dynamics is crucial for advancing cancer treatment strategies. This concept has been explored in various studies, such as those by Merlo et al. (2006) in Nature Reviews Cancer and Khandwala et al. (2000) in Endocrine reviews, which discuss the role of genetic and environmental factors in cancer progression.
Evolutionary and Ecological Aspects
The study of neoplasms from an evolutionary and ecological perspective offers new insights. For example, Williams et al. (2018) in Quaternary Research highlight the importance of understanding cancer in the context of broader ecological systems.
Molecular and Genetic Studies
Advanced molecular techniques are used to study the genetic alterations in neoplasms, as demonstrated by Müller et al. (2016) in Annals of Oncology. These studies are critical for identifying specific genetic pathways involved in cancer development and progression.
Cancer Stem Cell Theory
The cancer stem cell theory, which suggests that certain cancers originate from a small number of stem cells, is another area of active research. Pacini and Borziani (2014) in International Journal of Molecular Sciences discuss this theory's implications for understanding neoplasms.
Tumor Microenvironment
The tumor microenvironment plays a crucial role in cancer progression. Studies like those by van Kempen et al. (2003) in the European Journal of Cell Biology emphasize the importance of the interactions between cancer cells and their surrounding environment.
Eigenschaften
CAS-Nummer |
123442-25-1 |
|---|---|
Produktname |
Neocomplanoside |
Molekularformel |
C24H24O12 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-10(25)33-9-16-18(28)20(30)21(31)24(35-16)36-23-19(29)17-14(27)7-13(32-2)8-15(17)34-22(23)11-3-5-12(26)6-4-11/h3-8,16,18,20-21,24,26-28,30-31H,9H2,1-2H3/t16-,18-,20+,21-,24+/m1/s1 |
InChI-Schlüssel |
DDGCBCUITQFEFG-ZTHZTRLZSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Andere CAS-Nummern |
123442-25-1 |
Synonyme |
neocomplanoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



